molecular formula C21H27ClN2O3 B5435312 3,4-dimethoxy-N-[4-(2-methylpiperidin-1-yl)phenyl]benzamide;hydrochloride

3,4-dimethoxy-N-[4-(2-methylpiperidin-1-yl)phenyl]benzamide;hydrochloride

Cat. No.: B5435312
M. Wt: 390.9 g/mol
InChI Key: XNFZAPYQRVQITI-UHFFFAOYSA-N
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Description

3,4-dimethoxy-N-[4-(2-methylpiperidin-1-yl)phenyl]benzamide;hydrochloride is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its complex structure, which includes a benzamide core substituted with methoxy groups and a piperidine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethoxy-N-[4-(2-methylpiperidin-1-yl)phenyl]benzamide;hydrochloride typically involves multiple steps, starting from readily available precursors. One common approach is to begin with the synthesis of the benzamide core, followed by the introduction of the methoxy groups and the piperidine moiety. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of automated reactors and purification systems to streamline the production and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

3,4-dimethoxy-N-[4-(2-methylpiperidin-1-yl)phenyl]benzamide;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The benzamide core can be reduced to form amines.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines).

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3,4-dimethoxy-N-[4-(2-methylpiperidin-1-yl)phenyl]benzamide;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    3,4-dimethoxybenzamide: Shares the benzamide core but lacks the piperidine moiety.

    N-[4-(2-methylpiperidin-1-yl)phenyl]benzamide: Contains the piperidine moiety but lacks the methoxy groups.

Uniqueness

3,4-dimethoxy-N-[4-(2-methylpiperidin-1-yl)phenyl]benzamide;hydrochloride is unique due to the combination of its structural features, which confer specific chemical and biological properties

Properties

IUPAC Name

3,4-dimethoxy-N-[4-(2-methylpiperidin-1-yl)phenyl]benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3.ClH/c1-15-6-4-5-13-23(15)18-10-8-17(9-11-18)22-21(24)16-7-12-19(25-2)20(14-16)26-3;/h7-12,14-15H,4-6,13H2,1-3H3,(H,22,24);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNFZAPYQRVQITI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)OC)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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